1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of 1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves several steps, starting from readily available starting materials. Common synthetic routes include:
Cyclocondensation Reactions: This method involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form the desired heterocyclic structure.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the formation of the imidazo[1,5-a]pyridine ring.
Transannulation Reactions: These reactions involve the rearrangement of existing rings to form the imidazo[1,5-a]pyridine structure.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but contain a pyrazole ring instead of an imidazole ring.
Imidazoles: These compounds have a simpler ring structure and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-7-3-1-2-4-11(7)8(10-6)9(13)14/h1-4,12H,5H2,(H,13,14) |
InChI Key |
KLEDSJDMUNBQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)CO |
Origin of Product |
United States |
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